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In Vitro & In Vivo Efficacy Profile

Parameter Details

In Vitro Activity (IC₉₀) ~0.07 μg/mL to 0.37 μg/mL against T. b. brucei, T. b.
rhodesiense, and T. b. gambiense [1]

Minimum Inhibitory Concentration
(MIC)

0.6 μg/mL ( T. b. brucei S427 strain) [1]

Mammalian Cell Cytotoxicity (L929
mouse cell line)

No significant inhibition at concentrations up to 50 μg/mL [1]

Cytochrome P450 Inhibition IC₅₀ >10 μM for human isoforms CYP3A4, CYP1A2,
CYP2C19, CYP2C9, CYP2D6 [1]

In Vivo Efficacy (Murine Stage 2 HAT
Model)

100% cure rate with 7-day oral dosing at 25 mg/kg/day [1]

Lowest Efficacious Oral Dose 12.5 mg/kg (QD×7 days) in a murine stage 2 model [1] [2]

Pharmacokinetic Properties Across Species
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Parameter Mouse Rat
Cynomolgus
Monkey

Administration Route IV & Oral Oral IV & Oral (NG)

Dose 4.3 mg/kg (IV); 13.4 & 26 mg/kg
(Oral)

25 mg/kg 2 mg/kg (IV); 10
mg/kg (NG)

Bioavailability 55% Not explicitly
stated

89%

Cmax (Plasma) 6.96 μg/mL (13.4 mg/kg); 9.8
μg/mL (26 mg/kg)

18.2 μg/mL Not explicitly stated

AUC₀–₂₄h (Plasma) 82 h•μg/mL (13.4 mg/kg); 113
h•μg/mL (26 mg/kg)

291 h•μg/mL 78.8 h•μg/mL (IV)

Systemic Clearance
(CL)

0.089 L/h/kg (IV) 0.092 L/kg/h
(CL/F)

0.022 L/h/kg (IV)

Volume of Distribution
(Vdss)

1.69 L/kg (IV) Not explicitly
stated

0.656 L/kg (IV)

Elimination Half-Life
(t₁/₂)

26.6 h (IV) Not explicitly
stated

Not explicitly stated

| Brain Exposure (Cmax) (After 25 mg/kg oral dose) | >10 μg/mL | Not explicitly stated | Not explicitly

stated | | Brain Exposure (AUC₀–₂₄h) (After 25 mg/kg oral dose) | >100 μg•h/mL | Not explicitly stated |

Not explicitly stated | | CSF Exposure (Monkeys) | Not Applicable | Not Applicable | ~5% of plasma

concentration [3] |

Table data synthesized from the preclinical pharmacology summary [1] and clinical mass balance study [3].

NG = Nasogastric; IV = Intravenous.

Rationale for Candidate Selection
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The selection of SCYX-7158 resulted from the optimization of earlier benzoxaborole compounds [1] [2]. Its

superior profile over the predecessor compound, SCYX-6759, is visualized in the following diagram, which

maps the key challenges and the strategic solution that led to SCYX-7158.

Lead Compound: SCYX-6759

Insufficient brain exposure
(Brain concentration falls below MIC ~12h post-dose)

Limited efficacy in oral dosing
(Required 14-day IP regimen for full cure)

Optimization Strategy:
Install substituents at C(3) position

of benzoxaborole scaffold

Selected Candidate: SCYX-7158
(C(3)-dimethyl analog)

High and sustained brain exposure
(Cmax >10 µg/mL, AUC >100 µg•h/mL)

100% cure in stage 2 murine model
with 7-day oral dosing (25 mg/kg)

Favorable PK: High oral bioavailability,
slow clearance, good tissue distribution

Click to download full resolution via product page

Diagram of the compound optimization path from the lead to the selected candidate.

Detailed Experimental Protocols

The key experiments that established the profile of SCYX-7158 were conducted as follows:

In Vitro Antitrypanosomal Activity and Cytotoxicity [1]

Parasite Strains & Culture: Bloodstream-form trypanosomes (T. b. brucei 427, T. b. rhodesiense
STIB900, T. b. gambiense 108R) were cultured in HMI-9 medium supplemented with 10% FBS and
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10% Serum Plus at 37°C and 5% CO₂ [4] [2].

Viability Assay: Compounds were serially diluted in DMSO and incubated with parasites for 72
hours. The IC₉₀ values were determined as the compound concentration that reduced parasite growth

by 90%.
Mammalian Cell Cytotoxicity: The mouse fibroblast cell line L929 was incubated with compounds

for 72 hours to assess general cell toxicity.

In Vivo Efficacy in Murine Stage 2 HAT Model [1]

Infection Model: Female Swiss White mice were infected intraperitoneally with T. b. brucei TREU
667. Treatment was initiated 21 days post-infection, after the parasite had established in the CNS.

Dosing Regimen: SCYX-7158 was administered orally, once daily for 7 days, at doses ranging from
12.5 to 50 mg/kg. The compound was formulated in 0.4% hydroxyethyl cellulose and 0.5% DMSO.

Cure Assessment: Animals were monitored for 180 days post-infection. Cure was defined as the
absence of detectable parasites in a tail vein blood sample and survival for the entire observation

period.

Pharmacokinetic and Brain Penetration Studies [1]

Animal Models: Studies were conducted in uninfected mice, rats, and cynomolgus monkeys.

Sample Collection: Following a single oral or intravenous dose, blood/plasma and brain samples
were collected at predetermined time points. Brain homogenates were prepared for analysis.

Bioanalysis: Concentrations of SCYX-7158 in plasma and brain were determined using validated
LC-MS/MS methods. Pharmacokinetic parameters (AUC, Cmax, t₁/₂, etc.) were calculated using non-

compartmental analysis.

The collective preclinical data demonstrated that SCYX-7158 (Acoziborole) met the critical need for a safe,

effective, and orally available drug to treat the late-stage central nervous system infection of HAT [1] [4] [2].

Based on this strong profile, it was selected to enter preclinical development, with an expected progression to

Phase I clinical trials in 2011 [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3125149/
https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0001151
https://pubmed.ncbi.nlm.nih.gov/21738803/
https://pubmed.ncbi.nlm.nih.gov/21738803/
https://www.smolecule.com/products/s517100?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21738803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3125149/
https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0001151
https://pubmed.ncbi.nlm.nih.gov/21738803/
https://www.smolecule.com/products/s517100?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s517100?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


References

1. - SCYX , an orally-active benzoxaborole for the treatment of stage... 7158

[pubmed.ncbi.nlm.nih.gov]

2. - SCYX , an Orally-Active Benzoxaborole for the Treatment of... 7158 [journals.plos.org]

3. Mass balance, pharmacokinetics, metabolism, and excretion ... [pmc.ncbi.nlm.nih.gov]

4. SCYX-7158, an Orally-Active Benzoxaborole for the Treatment ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [SCYX-7158 preclinical studies and selection]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b517100#scyx-7158-preclinical-

studies-and-selection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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